1,6-Heptadiyne
Overview
Description
1,6-Heptadiyne, also known as hepta-1,6-diyne, is an organic compound with the molecular formula C₇H₈. It is characterized by the presence of two triple bonds located at the first and sixth positions of the heptane chain. This compound is a colorless liquid with a boiling point of approximately 111.5°C . It is used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
1,6-Heptadiyne is a chemical compound with the formula C7H8 . It is primarily used in the field of polymer chemistry . The primary targets of this compound are the molecules involved in the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as polymerization . In this process, this compound molecules join together to form a larger molecule, or polymer . This reaction can be catalyzed by various catalysts, such as the Zeigler-Natta catalyst .
Biochemical Pathways
The polymerization of this compound affects the biochemical pathways involved in the formation of polymers . The resulting polymers can have various properties and uses, depending on the conditions of the polymerization process .
Pharmacokinetics
It’s important to note that this compound is a liquid at room temperature with a boiling point of111.5°C .
Result of Action
The polymerization of this compound results in the formation of polymers with a six-membered ring containing polyene . These polymers can be used in various applications, including the preparation of free-standing polymer films .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the polymerization process . Additionally, the presence of catalysts and other reactants can also influence the properties of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Heptadiyne can be synthesized through several methods. One common approach involves the reaction of 1,6-dibromohexane with sodium acetylide in liquid ammonia. This reaction proceeds via a double elimination mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of heptane. This process typically employs a metal catalyst, such as palladium or platinum, under high-temperature conditions to facilitate the removal of hydrogen atoms and the formation of triple bonds .
Chemical Reactions Analysis
Types of Reactions: 1,6-Heptadiyne undergoes various chemical reactions, including:
Cycloaddition: Ruthenium(II)-catalyzed reactions with norbornene result in tandem [2+2+2]/[4+2] cycloaddition products and [2+2+2] cycloadducts.
Cyclocopolymerization: In the presence of dipropargyl ether and initiators like potassium thiocyanate, potassium bromide, and potassium iodide, this compound undergoes cyclocopolymerization to form copolymers.
Common Reagents and Conditions:
Catalysts: Ziegler-Natta catalysts, ruthenium(II) complexes, and various potassium salts.
Solvents: N,N-dimethylformamide and other organic solvents.
Temperature: Reactions typically occur at elevated temperatures, often around 60°C.
Major Products:
Polymers: Poly(this compound) and other polyene-containing polymers.
Cycloadducts: Complex cycloaddition products with unique ring structures.
Scientific Research Applications
1,6-Heptadiyne has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives, including their potential as therapeutic agents.
Comparison with Similar Compounds
1,7-Octadiyne: Similar to 1,6-heptadiyne but with an additional carbon atom in the chain.
1,4-Diethynylbenzene: Contains two triple bonds attached to a benzene ring.
1,8-Nonadiyne: An extended version of this compound with two additional carbon atoms.
Uniqueness of this compound: this compound is unique due to its specific chain length and the positioning of its triple bonds. This structure allows it to undergo distinct polymerization and cycloaddition reactions, leading to the formation of specialized polymers and cycloadducts .
Properties
IUPAC Name |
hepta-1,6-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPZSDWVQWRAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30523-92-3 | |
Record name | Poly(1,6-heptadiyne) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30523-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2062373 | |
Record name | 1,6-Heptadiyne | |
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Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,6-Heptadiyne | |
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Vapor Pressure |
25.3 [mmHg] | |
Record name | 1,6-Heptadiyne | |
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CAS No. |
2396-63-6 | |
Record name | 1,6-Heptadiyne | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2396-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Heptadiyne | |
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Record name | 1,6-Heptadiyne | |
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Record name | 1,6-Heptadiyne | |
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Record name | 1,6-Heptadiyne | |
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Record name | Hepta-1,6-diyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.504 | |
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Record name | 1,6-HEPTADIYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,6-Heptadiyne has the molecular formula C7H8 and a linear structure with two terminal alkyne groups: HC≡C-CH2-CH2-CH2-C≡CH.
ANone: Researchers commonly employ ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopies to characterize the structure and properties of this compound and its polymers [, , , , , , , ]. For instance, the disappearance of acetylenic C≡C and ≡C–H stretching frequencies in the IR spectrum confirms the polymerization of the monomer [].
ANone: The presence of two terminal alkyne groups in this compound allows for cyclopolymerization reactions, leading to the formation of conjugated polymers with unique electronic and optical properties [, , , ].
ANone: Transition metal-based catalysts, particularly those based on molybdenum and tungsten, are widely employed for the cyclopolymerization of this compound derivatives [, , , , , , , , ]. Molybdenum-based catalysts, such as MoCl5, often exhibit higher activity compared to tungsten-based systems like WCl6 [, , , , ].
ANone: Well-defined alkylidene complexes, such as Schrock-type molybdenum initiators, enable living cyclopolymerization of this compound derivatives, allowing for precise control over molecular weight and polydispersity [, ].
ANone: Different catalysts can lead to the formation of polymers with varying ratios of five-membered (1,2-cyclopent-1-enylene)vinylene and six-membered (1,3-cyclohex-1-ene)methylidene units in the polymer backbone [, , ]. For instance, Ru-based Grubbs catalysts typically favor α-addition, leading to five-membered rings, while certain Mo-based Schrock catalysts can promote β-addition, yielding six-membered rings [, , ].
ANone: Weakly coordinating ligands, such as pyridines, significantly enhance the efficiency of cyclopolymerization using Grubbs catalysts by suppressing the decomposition of the propagating carbene species [, , ]. This allows for the synthesis of conjugated polymers with higher molecular weights and narrower polydispersity indices.
ANone: Mo(CO)6 allows for the cyclopolymerization of certain this compound derivatives under simple thermal conditions without the need for additional co-catalysts or initiators []. This simplifies the polymerization process and can be advantageous for specific applications.
ANone: Polymers derived from this compound typically consist of a conjugated polyene backbone with recurring cyclic units. The most common cyclic unit is the five-membered ring (1,2-cyclopent-1-enylene)vinylene, although six-membered rings can also be formed depending on the polymerization conditions and the catalyst used [, , , ].
ANone: The size and type of substituents on the this compound monomer significantly influence the polymer's solubility, thermal stability, optical properties, and morphology [, , , , , , , ]. Bulky substituents can enhance solubility and influence the conformation of the polymer backbone, while polar groups can impact interactions with solvents and other materials.
ANone: Doping poly(this compound) derivatives with electron acceptors can lead to significant changes in their optical properties, including shifts in absorption and emission spectra, as well as an increase in conductivity [, , ]. This behavior makes them interesting for applications in organic electronics and photonics.
ANone: Yes, certain poly(this compound) derivatives can undergo a coil-to-rod transition in solution upon aging or under specific conditions []. This conformational change is driven by cis-to-trans isomerization of the conjugated double bonds in the polymer backbone and can significantly impact its physical and optical properties.
ANone: Due to their conjugated structure and variable properties, poly(this compound) derivatives hold promise for applications such as:
- Organic Electronics: Conducting polymers, transistors, and photovoltaic devices [, , ].
- Photonics and Optoelectronics: Nonlinear optical materials, light-emitting diodes, and sensors [, , ].
- Gas Separation Membranes: Polymers with high oxygen permselectivity for gas separation applications [].
ANone: Introducing TPA pendants into poly(this compound)s enhances their solubility, improves their optoelectronic properties, and promotes self-assembly into nanostructures, making them attractive for applications in organic electronics and photonics [].
ANone: Fluorinated poly(this compound)s exhibit enhanced oxidative stability and higher intrinsic conductivity compared to their hydrocarbon counterparts, making them promising for applications requiring robust materials with good electrical properties [, ].
ANone: Yes, certain poly(this compound) derivatives, such as poly[4,4-bis(pivaloxymethyl)-1,6-heptadiyne], display high oxygen permselectivity and have potential for applications in gas separation membranes [].
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